1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)-3-phenylthiourea is a complex organic compound that features a pyrrolidine ring, a furan ring, and a thiourea group
Preparation Methods
The synthesis of 1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)-3-phenylthiourea typically involves multi-step organic reactions. The preparation begins with the formation of the pyrrolidine ring, which can be synthesized through a ring construction from different cyclic or acyclic precursors . The furan ring and thiourea group are then introduced through subsequent functionalization steps. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)-3-phenylthiourea involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and thiourea group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include those with pyrrolidine, furan, or thiourea groups. Examples are:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorophenyl group and has applications in medicinal chemistry.
Indole derivatives: These compounds have diverse biological activities and are used in various therapeutic applications. 1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)-3-phenylthiourea is unique due to its combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H18FN3O3S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)-3-phenylthiourea |
InChI |
InChI=1S/C22H18FN3O3S/c23-15-8-10-17(11-9-15)26-20(27)13-19(21(26)28)25(14-18-7-4-12-29-18)22(30)24-16-5-2-1-3-6-16/h1-12,19H,13-14H2,(H,24,30) |
InChI Key |
AINUNUVMTRXDPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)N(CC3=CC=CO3)C(=S)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.